Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base
The dihydrochloride salt of 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid (CAS 2253640-15-0) is designed to overcome the limited aqueous solubility of the free base (CAS 1890299-51-0). The free base has a computed XLogP3 of –0.9 and a TPSA of 90.5 Ų, predicting moderate-to-low water solubility [1]. Formation of the dihydrochloride salt introduces two ionizable centers that increase the compound's hydrophilicity and dissolution rate; this is a standard medicinal chemistry tactic for improving compound handling in aqueous assay buffers [2]. While a direct measured solubility value for the salt is not publicly available, the salt form is the preferred solid for biological testing when the free base shows insufficient solubility, as is typical for carboxylic-acid‑containing piperidine derivatives [2].
| Evidence Dimension | Predicted aqueous solubility |
|---|---|
| Target Compound Data | Dihydrochloride salt (CAS 2253640-15-0); protonated piperidine and thiazole nitrogens |
| Comparator Or Baseline | Free base (CAS 1890299-51-0); XLogP3 –0.9, TPSA 90.5 Ų |
| Quantified Difference | Salt formation expected to improve aqueous solubility; no direct measured quantitative solubility difference available for this specific compound pair |
| Conditions | In silico prediction (XLogP3, TPSA); experimental solubility not publicly reported |
Why This Matters
Procurement of the salt form ensures the compound can be readily dissolved in aqueous assay media, avoiding the need for DMSO stock solutions that may precipitate upon dilution into buffer.
- [1] Kuujia.com. 2-[(Piperidin-3-yl)methyl]-1,3-thiazole-4-carboxylic acid – Computed Properties (CAS 1890299-51-0). Data accessed 2026-05-09. View Source
- [2] Serajuddin, A.T.M. Salt formation to improve drug solubility. Adv. Drug Deliv. Rev. 2007, 59(7), 603-616. (General supporting reference on salt solubility advantage). View Source
